
8-Bromo-5,6-difluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5,6-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4BrF2N . This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
The synthesis of 8-Bromo-5,6-difluoroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of quinoline derivatives. For instance, the preparation of 8-bromo-5,6-difluoro-2-methylquinoline involves the following steps :
Acylation: Starting with 3,4-difluoroaniline, acylation is performed to produce 3,4-difluoroacetoanilide.
Bromination: The acetoanilide is then brominated to form 3,4-difluoro-6-bromoacetoanilide.
Cyclization: The brominated acetoanilide undergoes cyclization in the presence of an oxidizer, such as sulfuric acid, to form the quinoline ring structure.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
8-Bromo-5,6-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinoline derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-5,6-difluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and antineoplastic activities.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances its binding affinity to these targets, leading to increased biological activity . The exact pathways involved depend on the specific application and target, but generally, the compound acts by inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
8-Bromo-5,6-difluoroquinoline can be compared to other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
What sets this compound apart is the presence of both bromine and fluorine atoms, which confer unique chemical reactivity and biological activity . This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H4BrF2N |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
8-bromo-5,6-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)8(12)5-2-1-3-13-9(5)6/h1-4H |
InChI Key |
KUZBEYXULBIVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


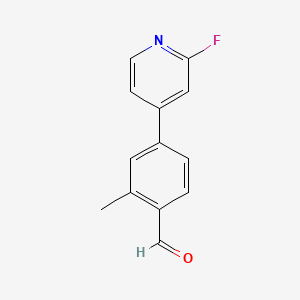
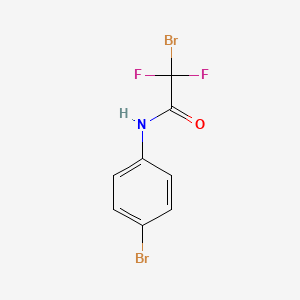
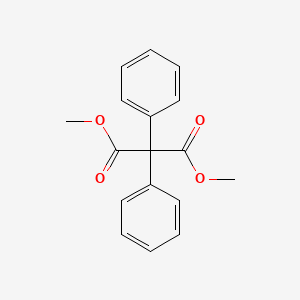
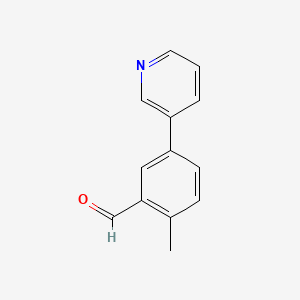
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
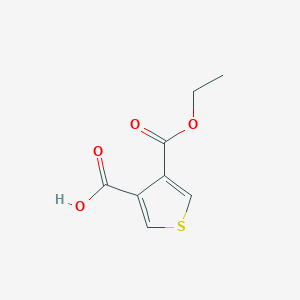



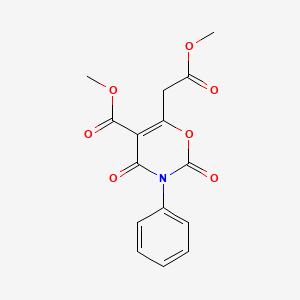
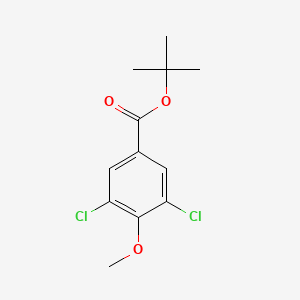
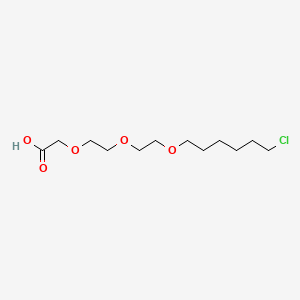

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
